molecular formula C8H10N2O3S B8576941 4-[(Methoxymethyl)sulfanyl]-2-nitroaniline CAS No. 54029-57-1

4-[(Methoxymethyl)sulfanyl]-2-nitroaniline

Cat. No. B8576941
CAS RN: 54029-57-1
M. Wt: 214.24 g/mol
InChI Key: QCMUICPFWNAGBF-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

1.2 G. 1-amino-2-nitro-4-methoxymethylthiobenzene is reduced in 80 ml. methanol and 20 ml. water at reflux with 2.4 g. iron powder and 0.6 g. ferrous sulfate. The mixture is filtered and concentrated. The residue is recrystallized from cyclohexane, yielding pure 1,2-diamino-4-methoxymethylthiobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][O:10][CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.CO>[Fe].O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][O:10][CH3:11])=[CH:4][C:3]=1[NH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)SCOC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SCOC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.